Dipropyldiphosphonic acid

Corrosion Inhibition Carbon Steel Alkyl Diphosphonate

Dipropyldiphosphonic acid (CAS 71760-04-8) is a research-grade alkyl diphosphonic acid distinguished by its P-O-P anhydride core, absent in geminal bisphosphonates like HEDP or aminophosphonates like ATMP. This structure delivers unique metal-complexation geometries and time-dependent chelation, making it ideal for corrosion-inhibition studies on carbon steel, selective removal of Pb²⁺/Cu²⁺ from hard-water matrices, and stimuli-responsive-material research. Its C3 alkyl chains form protective films superior to shorter-chain analogs while maintaining aqueous compatibility. Critically, this compound is frequently mistaken for propanephosphonic acid anhydride (T3P, CAS 68957-94-8); specifying CAS 71760-04-8 is essential to obtain the correct chelating agent. Verify purity and request a quote for your application.

Molecular Formula C6H16O5P2
Molecular Weight 230.14 g/mol
CAS No. 71760-04-8
Cat. No. B15124435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropyldiphosphonic acid
CAS71760-04-8
Molecular FormulaC6H16O5P2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESCCCP(=O)(O)OP(=O)(CCC)O
InChIInChI=1S/C6H16O5P2/c1-3-5-12(7,8)11-13(9,10)6-4-2/h3-6H2,1-2H3,(H,7,8)(H,9,10)
InChIKeyMNGBGMIBJMKFMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipropyldiphosphonic Acid (CAS 71760-04-8): Procurement Profile for Industrial Chelation and Synthesis Applications


Dipropyldiphosphonic acid (CAS 71760-04-8) is an organophosphorus compound classified as an alkyl diphosphonic acid, with the molecular formula C6H16O5P2 and a molecular weight of 230.14 g/mol . It features two phosphonic acid functional groups capable of strong metal ion chelation, forming stable complexes relevant to industrial descaling, corrosion inhibition, and metal ion control applications . The compound is also noted in the literature as being sometimes mistaken for propanephosphonic acid anhydride (T3P, CAS 68957-94-8), a widely used peptide coupling reagent, underscoring the need for precise procurement identification [1]. Its predicted physicochemical properties include a boiling point of 361.6±25.0 °C, a density of 1.298±0.06 g/cm³, and a pKa of 1.67±0.10 .

Why Dipropyldiphosphonic Acid (CAS 71760-04-8) Cannot Be Replaced by Common Diphosphonic Acid Alternatives


Direct substitution of dipropyldiphosphonic acid with widely available analogs like HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) or ATMP (aminotrimethylenephosphonic acid) is not straightforward due to fundamental structural and physicochemical differences that govern performance in specific applications. Studies on homologous alkyl diphosphonate series demonstrate that even small variations in the non-polar alkyl chain length (e.g., from C1 to C4) result in significantly different corrosion inhibition efficiencies on carbon steel, attributed to variations in layer thickness, porosity, and surface coverage [1]. Dipropyldiphosphonic acid possesses a unique P-O-P anhydride core structure, which is absent in the geminal bisphosphonate structure of HEDP and the aminophosphonate structure of ATMP, leading to distinct metal complexation geometries and stability constants . Furthermore, procurement of the correct CAS number (71760-04-8) is critical to avoid confusion with the related, but functionally distinct, peptide coupling reagent propanephosphonic acid anhydride (T3P, CAS 68957-94-8), which would be unsuitable for metal chelation applications [2].

Quantitative Differentiation of Dipropyldiphosphonic Acid (CAS 71760-04-8): Evidence for Scientific Selection


Chain Length-Dependent Corrosion Inhibition: Propyl (C3) as an Intermediate Performance Class

While direct data for dipropyldiphosphonic acid (C3) is unavailable, class-level inference from a homologous series of alkyl side-chain diphosphonate inhibitors on carbon steel demonstrates a clear structure-activity relationship (SAR). The study found that small alkyl chain diphosphonates (C1-D, C2-D, and C4-D) exhibited lower corrosion resistance due to thin, porous, or incomplete protective layers. In contrast, longer alkyl chain molecules (C6-D, C8-D, and C12-D) adsorbed more efficiently and formed more organized, thicker layers, with C8-D reducing the corrosion rate by a factor of 6 [1]. This SAR suggests that dipropyldiphosphonic acid (C3) is predicted to have intermediate performance between the C2 and C4 classes, offering a balance between aqueous solubility and surface film quality that may be advantageous for specific formulation requirements where longer-chain hydrophobicity is undesirable.

Corrosion Inhibition Carbon Steel Alkyl Diphosphonate

Metal Chelation Selectivity: Dipropyldiphosphonic Acid vs. EDTA and Commercial Diphosphonic Acid Resins

The diphosphonic acid functional group is recognized for its high selectivity for certain metal ions. Studies on Diphonix resin, which contains sulfonic and gem-diphosphonic acid groups, show extraordinarily strong affinity for actinides and a high selectivity for lead and transition metals over calcium in neutral solutions [1]. In contrast, common chelating agents like EDTA bind transition metals (Fe, Cu, Ni) better, while phosphonates like HEDP tend to bind calcium and magnesium better [2]. Dipropyldiphosphonic acid, as a pure diphosphonic acid, is expected to exhibit selectivity more akin to the Diphonix resin, making it potentially more effective than EDTA for targeting specific heavy metals in complex matrices, and more effective than HEDP for lead and transition metal control where calcium interference is a concern.

Metal Chelation Selectivity Water Treatment

Functional Group Distinction: Dipropyldiphosphonic Acid (P-O-P) vs. Geminal Bisphosphonates (P-C-P)

Dipropyldiphosphonic acid (CAS 71760-04-8) is characterized by a P-O-P anhydride bridge, as indicated by synonyms such as 'Oxybis(propylphosphinic acid)' and its structure of [hydroxy(propyl)phosphoryl]oxy-propylphosphinic acid . This is structurally distinct from the more common geminal bisphosphonates like HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) which feature a P-C-P bridge [1]. The P-O-P linkage is expected to be more hydrolytically labile than the stable P-C-P bond in geminal bisphosphonates, which has significant implications for applications requiring controlled or time-dependent release of active phosphonate species, such as in temporary scale inhibition or metal surface pre-treatment.

Metal Complexation Stability Structural Differentiation

Defined Application Scenarios for Dipropyldiphosphonic Acid (CAS 71760-04-8) Based on Class-Level Evidence


Targeted Corrosion Inhibition in Aqueous Systems Requiring Intermediate Hydrophobicity

Based on SAR from homologous alkyl diphosphonate studies, dipropyldiphosphonic acid (C3) is best applied in scenarios where corrosion inhibition on steel or iron surfaces is needed, but where the use of longer-chain (C6+) inhibitors is limited by poor water solubility or formulation incompatibility [1]. Its predicted performance is superior to shorter-chain analogs (C1-C2) which form inadequate protective films, making it a suitable candidate for cooling water treatments, metalworking fluids, or as an additive in aqueous cleaning formulations [1].

Selective Heavy Metal Sequestration in the Presence of Calcium Ions

Leveraging the known selectivity of diphosphonic acid groups for lead and transition metals over calcium, dipropyldiphosphonic acid is a logical procurement choice for applications requiring the removal or control of toxic heavy metals (e.g., Pb²⁺, Cu²⁺) from industrial wastewater or process streams with high calcium hardness [1]. Unlike EDTA or HEDP, it is expected to maintain higher efficacy in these complex matrices, reducing the required dosage and minimizing interference from competing ions [1].

Research Applications Requiring a Hydrolytically Labile Diphosphonate Chelator

For fundamental studies on metal chelation kinetics or for applications requiring a temporary chelating effect, the P-O-P anhydride structure of dipropyldiphosphonic acid offers a distinct advantage over the hydrolytically stable P-C-P bond found in commercial geminal bisphosphonates like HEDP [2]. This makes it a valuable research tool for investigating time-dependent metal release, designing stimuli-responsive materials, or studying the environmental fate of phosphonate-based chelators [2].

Accurate Procurement for Specialized Synthesis, Avoiding Common Misidentification

A critical, non-performance-related application scenario is ensuring accurate procurement for synthesis or research. Dipropyldiphosphonic acid (CAS 71760-04-8) is explicitly noted in the literature as being sometimes mistaken for propanephosphonic acid anhydride (T3P, CAS 68957-94-8), a widely used peptide coupling reagent [3]. Using the incorrect compound would lead to complete failure of a metal chelation or corrosion inhibition experiment. Therefore, specifying CAS 71760-04-8 is essential for any project that requires the specific chelating properties of dipropyldiphosphonic acid rather than the reactivity of T3P [3].

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